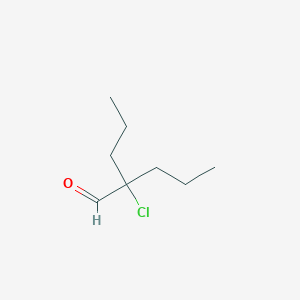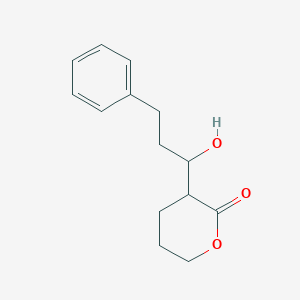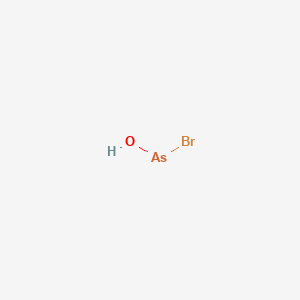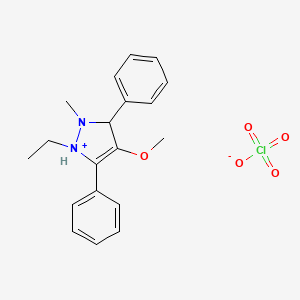
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes methyl and propoxy groups attached to the pyrazole ring, as well as two 3-methylphenyl groups
Preparation Methods
The synthesis of 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole core, followed by the introduction of the methyl, propoxy, and 3-methylphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and alkyl halides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects, such as its potential to act as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole exerts its effects is not well-understood. like other pyrazole derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3,5-bis(4-methylphenyl)-4-propoxy-1H-pyrazole: This compound has a similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.
1-Methyl-3,5-diphenyl-4-propoxy-1H-pyrazole: This compound lacks the methyl groups on the phenyl rings, making it less sterically hindered.
1-Methyl-3,5-bis(3-chlorophenyl)-4-propoxy-1H-pyrazole: This compound has chlorine atoms instead of methyl groups on the phenyl rings, which can significantly alter its chemical properties.
Properties
CAS No. |
60627-74-9 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-methyl-3,5-bis(3-methylphenyl)-4-propoxypyrazole |
InChI |
InChI=1S/C21H24N2O/c1-5-12-24-21-19(17-10-6-8-15(2)13-17)22-23(4)20(21)18-11-7-9-16(3)14-18/h6-11,13-14H,5,12H2,1-4H3 |
InChI Key |
SIEJLBYFBJFXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N(N=C1C2=CC=CC(=C2)C)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)


![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)







